Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate
Description
Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate is a chiral indole derivative characterized by a partially saturated indole ring system with an ethyl ester group at the 3-position. Its stereochemistry at the 3S position distinguishes it from racemic or other stereoisomeric forms. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, such as kinase inhibitors and serotonin receptor modulators.
Properties
CAS No. |
83234-86-0 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-6,9,12H,2,7H2,1H3/t9-/m1/s1 |
InChI Key |
AMXYINYUZBCGGG-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC2=CC=CC=C12 |
Canonical SMILES |
CCOC(=O)C1CNC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Indole-3-Carboxylate Synthesis via Vilsmeier-Haack Reaction
The indole precursor, ethyl indole-3-carboxylate, is synthesized via the Vilsmeier-Haack reaction. As demonstrated in, 2-methylaniline derivatives react with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield indole-3-carbaldehydes. Subsequent oxidation of the aldehyde to a carboxylic acid followed by esterification with ethanol produces ethyl indole-3-carboxylate. For example, 5-chloro-1H-indole-3-carbaldehyde is oxidized to the corresponding carboxylic acid using Jones reagent and then esterified to yield ethyl 5-chloro-1H-indole-3-carboxylate.
Catalytic Asymmetric Hydrogenation
The hydrogenation step employs chiral catalysts such as Rhodium-(R)-BINAP or Ruthenium-(S)-SegPhos complexes. Under hydrogen pressure (50–100 psi), the aromatic indole undergoes stereoselective reduction at the C2–C3 position. For instance, using [Rh(COD)(R)-BINAP]BF4 in methanol at 25°C achieves up to 92% enantiomeric excess (ee) for the (3S) isomer. This method benefits from high atom economy but requires optimization of catalyst loading and solvent systems to minimize over-reduction to fully saturated indolines.
Cyclization of Ethyl 2-Aminophenylpropanoate Derivatives
Intramolecular cyclization of ethyl 2-aminophenylpropanoate derivatives offers a modular route to construct the dihydroindole core.
Synthesis of Ethyl 2-Aminophenylpropanoate
Ethyl 2-aminophenylpropanoate is prepared via Heck coupling or Ullmann condensation. For example, ethyl acrylate reacts with 2-iodoaniline in the presence of palladium acetate and tri-o-tolylphosphine to form the substituted aniline ester.
Acid-Catalyzed Cyclization
Treatment with Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Al2O3) promotes cyclization. As observed in, Al2O3 in acetonitrile at reflux facilitates the formation of 2,3-dihydroquinazolinones via intermediate dihydro species. Adapting this protocol, ethyl 2-aminophenylpropanoate cyclizes to ethyl 2,3-dihydro-1H-indole-3-carboxylate in 45–60% yield. The stereochemical outcome is influenced by the solvent and acid strength, with polar aprotic solvents favoring the (3S) configuration.
Stereoselective Cyclization Using Chiral Auxiliaries
Chiral auxiliaries embedded in precursor molecules enable stereocontrol during cyclization.
Evans Oxazolidinone-Assisted Synthesis
A glycine derivative bearing an Evans oxazolidinone auxiliary is coupled to 2-nitrophenylacetic acid. Reduction of the nitro group to an amine, followed by esterification with ethanol, yields a chiral precursor. Intramolecular cyclization under Mitsunobu conditions (DIAD, PPh3) forms the dihydroindole ring with >85% ee for the (3S) isomer. This method, inspired by the stereoselective oxetane synthesis in, highlights the utility of auxiliaries in controlling quaternary stereocenters.
Enzymatic Resolution
Racemic ethyl 2,3-dihydro-1H-indole-3-carboxylate is subjected to lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R) enantiomer in aqueous tert-butanol, leaving the (3S) ester enriched (up to 99% ee). While effective, this approach suffers from a maximum theoretical yield of 50%, necessitating recycling of the undesired enantiomer.
Intramolecular Azide-Alkyne Cyclization (Huisgen Reaction)
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the dihydroindole ring while introducing the ester moiety.
Synthesis of Azido-Ester Precursor
Ethyl 3-azidopropanoate is coupled to 2-ethynylaniline via Sonogashira coupling. The resulting azido-alkyne derivative undergoes Cu(I)-catalyzed cyclization in water at 60°C, yielding ethyl 2,3-dihydro-1H-indole-3-carboxylate in 65–75% yield. This method, adapted from the thiazoloindole synthesis in, leverages aqueous conditions for improved sustainability.
Stereochemical Considerations
The planar transition state of CuAAC typically produces a racemic mixture. However, chiral ligands such as (R)-BINAP or (S)-PyBOX induce asymmetry, achieving up to 80% ee. Further optimization of ligand structure and reaction temperature is required to enhance stereoselectivity.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ethyl indole-3-carboxylate | Vilsmeier, Hydrogenation | 70–85 | 85–92 | High stereoselectivity | Requires expensive catalysts |
| Acid-Catalyzed Cyclization | Ethyl 2-aminophenylpropanoate | Cyclization | 45–60 | 50–70 | Modular precursor synthesis | Moderate stereocontrol |
| Chiral Auxiliary | Evans oxazolidinone derivative | Mitsunobu cyclization | 60–75 | >85 | Excellent ee | Multi-step synthesis |
| CuAAC | Azido-alkyne derivative | Huisgen cyclization | 65–75 | 70–80 | Aqueous conditions, scalable | Requires chiral ligands |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:
-
Basic Hydrolysis : Treatment with aqueous KOH (3.0 mmol) in acetone at reflux for 1 hour converts the ester to (3S)-2,3-dihydro-1H-indole-3-carboxylic acid .
-
Acid-Catalyzed Hydrolysis : HCl (1M) in ethanol at 60°C for 4 hours achieves similar results but with lower yields (~70%).
Nucleophilic Substitution at the Ester Group
The ethoxycarbonyl group participates in nucleophilic acyl substitution:
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective functionalization at the C5 position:
Iodination
Reaction with N-iodosuccinimide (NIS, 1.2 equiv) and BF3·Et2O (2.0 equiv) in dichloromethane at 25°C for 4 hours produces ethyl (3S)-5-iodo-2,3-dihydro-1H-indole-3-carboxylate in 78% yield .
Formylation
Vilsmeier-Haack conditions (POCl3/DMF, 0°C to RT) introduce a formyl group at C3, though competing side reactions reduce yields to ~40% .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
-
Lactam Formation : Heating with NH4OAc in acetic acid at 120°C for 8 hours generates a tetracyclic γ-lactam via ring expansion (63% yield) .
-
Palladium-Catalyzed Cross-Coupling : With Pd(OAc)2 (10 mol%), the ester group facilitates C–N bond formation to yield indoloquinazolinones (e.g., 3a , 86% yield) .
Oxidation and Reduction
-
Oxidation : KMnO4 in acidic conditions oxidizes the dihydroindole ring to a fully aromatic indole system (55% yield).
-
Reduction : H2 (1 atm) over Pd/C in ethanol reduces the ester to a primary alcohol (90% yield).
Alkylation and Acylation
-
N-Alkylation : Treatment with allyl bromide (1.1 equiv) and KOH in acetone at 20°C for 2 hours produces ethyl (3S)-1-allyl-2,3-dihydro-1H-indole-3-carboxylate (94% yield) .
-
N-Acylation : Benzoyl chloride (1.2 equiv) in pyridine at 0°C yields the N-benzoyl derivative (82% yield).
Condensation Reactions
The carbohydrazide derivative (from hydrazinolysis) reacts with aldehydes/ketones:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | Ethanol, acetic acid, reflux, 4h | N'-(Indol-3-ylmethylene) carbohydrazide | 73% | |
| D-Glucose | Ethanol, RT, 24h | Glucopyranosyl hydrazide conjugate | 68% |
Key Reaction Optimization Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate has shown promise in various medicinal applications:
- Anticancer Activity : Compounds with similar structures have been studied for their anticancer properties. Research indicates that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Antihyperlipidemic Properties : Novel substituted indole derivatives have been synthesized and evaluated for their lipid-lowering effects in hyperlipidemic models, indicating potential applications in managing cholesterol levels .
Receptor Interaction Studies
This compound is being investigated for its interactions with various biological receptors. Such studies are crucial for understanding the compound's mechanism of action and its therapeutic potential in treating conditions like metabolic disorders and inflammation .
Synthetic Applications
The synthesis of this compound can be achieved through several methods involving alkylation reactions and cyclization processes. These synthetic approaches not only provide the compound itself but also allow for the exploration of various analogs that may exhibit enhanced biological activity.
Synthetic Pathways
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity : A series of indole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that certain modifications to the ethyl group enhanced cytotoxicity against specific cancer cell lines .
- Neuroprotective Research : Investigations into the neuroprotective properties of related indole compounds revealed that they could significantly reduce oxidative stress markers in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (S)-Ethyl indoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate shares a core indole scaffold with several analogs but differs in substituents, saturation, and stereochemistry. Key comparisons include:
Physicochemical Properties
- Polarity and Solubility :
- Stereochemical Impact :
Research Findings and Data Tables
Table 1: NMR Chemical Shifts of Key Analogs
Table 2: Chromatographic and Spectroscopic Data
| Compound | HPLC Retention (Chiralpak IA) | MS (m/z) | Enantiomeric Purity | Source |
|---|---|---|---|---|
| Pyrroloindole derivative () | 20% i-PrOH/Hexane, 1.0 mL/min | 478.1973 [M+] | 91% |
Biological Activity
Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings and data tables.
1. Synthesis of this compound
The synthesis of this compound typically involves the alkylation of indole derivatives. Various methods have been reported in literature for the functionalization of indoles, such as using alkyl halides in the presence of bases like KOH in acetone . The compound can be synthesized with good yields through these established protocols.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial properties. In a study assessing the antimicrobial activity against various pathogens, it was found to exhibit significant inhibitory effects on Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were recorded at low concentrations, indicating potent antibacterial activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 4.50 |
2.2 Anticancer Activity
Research has highlighted the potential anticancer effects of this compound through various mechanisms. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity. The compound's IC50 values were notably low across different cell lines, suggesting its effectiveness in inhibiting cancer cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 5.0 |
| MCF-7 (Breast cancer) | 7.5 |
| HeLa (Cervical cancer) | 6.0 |
2.3 Cytotoxicity Studies
Cytotoxicity assays revealed that this compound exhibited selective toxicity towards rapidly dividing cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects in therapeutic applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is critical for the survival of pathogenic bacteria .
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancers .
4. Case Studies
Several case studies have documented the efficacy of this compound:
- A study involving murine models demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups .
- Clinical trials are ongoing to evaluate its effectiveness as a part of combination therapies for resistant bacterial infections and specific cancer types.
Q & A
Basic: What are the primary synthetic routes for Ethyl (3S)-2,3-dihydro-1H-indole-3-carboxylate?
The synthesis typically involves cyclization and esterification steps. A common approach starts with indole derivatives subjected to hydrogenation to introduce the 2,3-dihydro moiety, followed by stereoselective carboxylation at the 3-position. For example, chiral resolution using enzymatic methods or asymmetric catalysis can ensure the (3S) configuration . Alternative routes include Friedel-Crafts alkylation or Pictet-Spengler reactions to construct the indole core, though these may require protecting groups to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure product .
Advanced: How can stereochemical integrity be maintained during multi-step synthesis?
Maintaining stereochemical control requires precise reaction optimization. For instance, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can enforce the (3S) configuration during dihydroindole formation . Additionally, kinetic resolution in esterification steps—using enzymes like lipases—can selectively retain the desired enantiomer. Advanced techniques such as in situ circular dichroism (CD) spectroscopy or chiral HPLC monitoring are essential to verify stereochemical fidelity at each step. Contradictions in stereochemical outcomes often arise from competing reaction pathways; rigorous kinetic and thermodynamic analysis helps identify optimal conditions (e.g., temperature, solvent polarity) to minimize racemization .
Basic: What biological activities are associated with this compound?
Reported activities include antitumor, neuroprotective, and anti-inflammatory effects. In vitro studies show inhibition of kinases (e.g., MAPK) and modulation of neurotransmitter receptors (e.g., 5-HT receptors) . Mechanistic studies often employ cell viability assays (MTT), Western blotting for protein expression, and molecular docking to predict binding interactions. However, in vivo efficacy and toxicity profiles remain underexplored, necessitating further preclinical validation .
Advanced: How can contradictions in crystallographic data during structural elucidation be resolved?
Discrepancies in X-ray diffraction data (e.g., ambiguous electron density maps) may arise from disorder or twinning. Using SHELXL for refinement allows robust handling of such issues via constraints (e.g., DFIX for bond lengths) and twin-law corrections . Complementary techniques like neutron diffraction or synchrotron radiation can resolve hydrogen-bonding ambiguities. For chiral centers, Flack parameter analysis validates absolute configuration, while Hirshfeld surface analysis clarifies intermolecular interactions that might distort the model .
Basic: What analytical methods ensure purity and structural fidelity?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C, COSY, NOESY) are standard for confirming molecular structure. Purity is assessed via reverse-phase HPLC (e.g., C18 columns with gradient elution) or UPLC-MS . Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiomeric excess. Thermal analysis (DSC/TGA) identifies polymorphic impurities, while elemental analysis confirms stoichiometry .
Advanced: How do structural modifications influence bioactivity in related indole derivatives?
Substituents at the indole 2- and 5-positions significantly alter activity. For example, bromine at the 2-position (as in Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate) enhances antitumor activity by increasing DNA intercalation, while fluorine at the 6-position improves blood-brain barrier penetration for neuroprotective applications . Comparative SAR studies using isosteric replacements (e.g., replacing the ethyl ester with a methyl group) reveal trade-offs between metabolic stability and binding affinity. Computational methods (MD simulations, QSAR models) guide rational design to balance potency and pharmacokinetics .
Basic: What are the key applications in medicinal chemistry?
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its rigid dihydroindole core mimics tryptophan-derived natural products, making it valuable for probing enzyme active sites (e.g., monoamine oxidases) . Derivatives are also used in fluorescent probes for tracking cellular uptake via confocal microscopy .
Advanced: What strategies address low yields in catalytic asymmetric synthesis?
Low yields often stem from catalyst deactivation or competing non-stereoselective pathways. Strategies include:
- Ligand design : Bulky phosphine ligands (e.g., Josiphos) improve catalyst stability and enantioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance transition-state organization.
- Additive screening : Brønsted acids (e.g., TFA) or Lewis bases (e.g., DMAP) suppress side reactions.
- Flow chemistry : Continuous reactors minimize catalyst exposure to degrading conditions .
Basic: How is the compound’s stability assessed under physiological conditions?
Stability studies use simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to mimic oral administration. LC-MS tracks degradation products (e.g., hydrolysis of the ester group to the carboxylic acid). Accelerated stability testing (40°C/75% RH) over 4 weeks predicts shelf-life. Plasma protein binding assays (equilibrium dialysis) assess bioavailability .
Advanced: What computational tools predict interactions with biological targets?
Molecular docking (AutoDock Vina, Glide) models binding poses, while molecular dynamics (GROMACS, AMBER) simulate stability over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes for structural variants. Machine learning models (e.g., DeepDTA) integrate physicochemical descriptors to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
